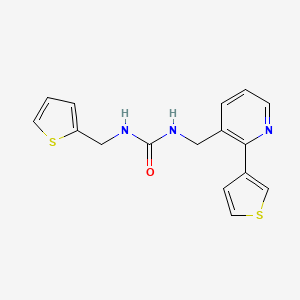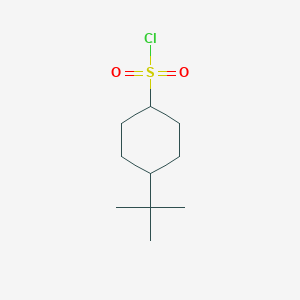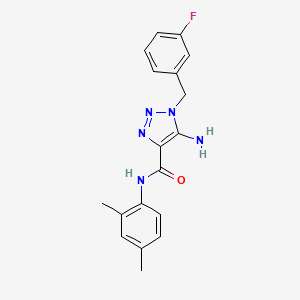![molecular formula C18H25ClN2O2 B2792470 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415488-76-3](/img/structure/B2792470.png)
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide, also known as CPP-115, is a chemical compound that has been extensively researched for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been found to have a range of pharmacological effects. In
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in the regulation of neuronal activity. By increasing the levels of GABA, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can reduce the excitability of neurons, which can have a range of pharmacological effects.
Biochemical and Physiological Effects:
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been found to have a range of biochemical and physiological effects, including the reduction of seizure activity in animal models of epilepsy, the reduction of drug-seeking behavior in animal models of addiction, and the modulation of anxiety-like behavior in animal models of anxiety. These effects are thought to be mediated by the increase in GABA levels in the brain, which can reduce neuronal excitability and modulate the activity of other neurotransmitter systems.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide for lab experiments is its high potency and selectivity as a GABA aminotransferase inhibitor. This makes it a useful tool for studying the role of GABA in various physiological and pathological processes. However, one limitation of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is its lack of selectivity for GABA aminotransferase over other enzymes that are involved in GABA metabolism. This can make it difficult to interpret the specific effects of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide on GABA levels in the brain.
Future Directions
There are several future directions for research on 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide, including the development of more selective GABA aminotransferase inhibitors, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide and its potential limitations as a research tool.
Conclusion:
In conclusion, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and selectivity as a GABA aminotransferase inhibitor make it a useful tool for studying the role of GABA in various physiological and pathological processes. However, further research is needed to fully understand its biochemical and physiological effects and its potential limitations as a research tool.
Synthesis Methods
The synthesis method for 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves the reaction of 3-chloroaniline with oxan-4-yl pyrrolidine-3-carboxylic acid, followed by the addition of propionyl chloride. The resulting product is then purified by column chromatography to obtain 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide in its pure form. This synthesis method has been optimized to produce high yields of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide with high purity, making it suitable for large-scale production.
Scientific Research Applications
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. It has been found to be a potent inhibitor of GABA aminotransferase, which is an enzyme that plays a key role in the metabolism of GABA, a neurotransmitter that is involved in the regulation of neuronal activity. By inhibiting GABA aminotransferase, 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide increases the levels of GABA in the brain, which can have a range of pharmacological effects.
properties
IUPAC Name |
3-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O2/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(13-16)17-7-10-23-11-8-17/h1-3,12,16-17H,4-11,13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDZMCEZRDIMJDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-(4-fluorobenzyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2792390.png)


![4-[5-(3-amino-4-hydroxyphenyl)-2H-tetrazol-2-yl]butanoic acid](/img/structure/B2792395.png)

![2-bromo-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2792397.png)
![N-(3,4-dichlorophenyl)-1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2792402.png)
![(4-ethoxyphenyl){6-fluoro-4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2792403.png)
![4-cyano-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2792405.png)
![N-{4-[5-(2H-1,3-benzodioxol-5-yl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2792406.png)
